
alpha-Helical-corticotropin-releasing factor (9-41)
Übersicht
Beschreibung
Alpha-Helical-corticotropin-releasing factor (9-41) is a synthetic peptide that acts as an antagonist to corticotropin-releasing factor receptors. It is composed of 33 amino acids and has a molecular weight of 3827. This compound is known for its ability to inhibit the effects of corticotropin-releasing factor, which plays a crucial role in the body’s response to stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Helical-corticotropin-releasing factor (9-41) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of alpha-Helical-corticotropin-releasing factor (9-41) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Helical-corticotropin-releasing factor (9-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers such as triisopropylsilane (TIS).
Major Products
The primary product of the synthesis is the alpha-Helical-corticotropin-releasing factor (9-41) peptide itself. During degradation, the peptide may be broken down into smaller fragments by proteolytic enzymes.
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- CRF Receptor Antagonism: It binds to CRF receptors, inhibiting their activation and thereby reducing the downstream effects on ACTH secretion and cortisol release.
- Impact on Anxiety: Studies have shown that alpha-helical CRF (9-41) can reverse anxiety-like behaviors induced by various stimuli, including nicotine and stressors.
Research Applications
The applications of alpha-helical CRF (9-41) in scientific research are diverse, with significant findings in behavioral neuroscience, pharmacology, and potential therapeutic uses.
Behavioral Neuroscience
Research has demonstrated that alpha-helical CRF (9-41) can significantly influence motor learning and anxiety responses in animal models.
Case Study: Motor Learning in Rats
- In a study involving rats injected with CRF into the cerebellum, those treated with alpha-helical CRF (9-41) exhibited impaired motor learning compared to controls. This suggests that while CRF enhances performance initially, its antagonism via alpha-helical CRF (9-41) alters this effect negatively .
Treatment Group | Walking Duration (s) | Statistical Significance |
---|---|---|
PBS Control | 20.0 ± 2.8 | - |
CRF Treatment | 56.1 ± 7.2 | p < 0.0001 |
α-h CRF Treatment | 16.1 ± 2.5 | p < 0.0471 |
Pharmacological Studies
Alpha-helical CRF (9-41) has been investigated for its role in reversing anxiety-like effects caused by nicotine and other anxiogenic agents.
Case Study: Nicotine-Induced Anxiety
- A study found that while nicotine induced conditioned anxiety in rats, administration of alpha-helical CRF (9-41) effectively reversed this conditioned response without affecting unconditioned anxiety .
Condition | Anxiety Response | Effect of α-h CRF (9-41) |
---|---|---|
Unconditioned | Yes | No Effect |
Conditioned | Yes | Significant Reversal |
Clinical Implications
The potential therapeutic applications of alpha-helical CRF (9-41) are being explored for conditions such as:
Wirkmechanismus
Alpha-Helical-corticotropin-releasing factor (9-41) exerts its effects by binding to corticotropin-releasing factor receptors, thereby blocking the action of endogenous corticotropin-releasing factor. This inhibition prevents the activation of the HPA axis, reducing the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol production . The molecular targets include corticotropin-releasing factor receptor 1 (CRF1) and corticotropin-releasing factor receptor 2 (CRF2) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Astressin: Another corticotropin-releasing factor receptor antagonist with a different peptide sequence.
Antalarmin: A non-peptide corticotropin-releasing factor receptor antagonist.
Stressin1-A: A synthetic peptide with similar antagonistic properties.
Uniqueness
Alpha-Helical-corticotropin-releasing factor (9-41) is unique due to its specific amino acid sequence and its ability to selectively inhibit corticotropin-releasing factor receptors. Its helical structure contributes to its stability and binding affinity, making it a valuable tool in research .
Biologische Aktivität
Alpha-helical corticotropin-releasing factor (CRF) (9-41) is a peptide antagonist that plays a significant role in modulating the biological effects of corticotropin-releasing factor, a critical hormone involved in the stress response. This article explores the biological activity of alpha-helical CRF (9-41), detailing its mechanisms, effects on various physiological processes, and implications for therapeutic applications.
Overview of Corticotropin-Releasing Factor
Corticotropin-releasing factor is a 41-amino acid peptide that regulates the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses, anxiety, and other neuroendocrine functions. Upon stress exposure, CRF is released from the hypothalamus, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary, which in turn promotes cortisol release from the adrenal glands .
Alpha-helical CRF (9-41) acts primarily as an antagonist at CRF receptors. Its affinity for different receptor subtypes is characterized by the following Ki values:
This differential affinity highlights its potential for selective modulation of CRF signaling pathways.
1. Anxiolytic Properties
Research indicates that alpha-helical CRF (9-41) can mitigate anxiety-related behaviors induced by various stimuli. For instance, in studies involving nicotine-induced anxiety responses in rats, alpha-helical CRF (9-41) effectively reversed conditioned anxiety without affecting unconditioned responses . This suggests its potential utility in anxiety disorders where CRF signaling is dysregulated.
2. Stress Response Modulation
Alpha-helical CRF (9-41) has been shown to blunt stress-induced alterations in various physiological parameters. In vivo studies demonstrate that this peptide can inhibit stress-induced increases in ACTH and cortisol levels, thereby modulating the HPA axis response to stressors .
3. Neuroendocrine Effects
The antagonist has been implicated in altering neuroendocrine functions beyond simple inhibition of ACTH release. For example, it has been observed to affect food intake and metabolic processes through its action on CRF receptors in specific brain regions .
Table 1: Summary of Key Studies on Alpha-Helical CRF (9-41)
Implications for Therapeutic Applications
Given its role as a selective antagonist of CRF receptors, alpha-helical CRF (9-41) holds promise for developing novel therapies targeting stress-related disorders such as anxiety and depression. By modulating the HPA axis and reducing excessive CRF signaling, it may help restore balance in patients suffering from chronic stress conditions.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(3R)-3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)/t17-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCLNZKQMUVKX-MJGOQNOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)C[C@H](CNC(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.